Cas no 143526-67-4 (Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI))
![Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI) structure](https://it.kuujia.com/scimg/cas/143526-67-4x500.png)
143526-67-4 structure
Nome del prodotto:Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI)
Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI)
- 3'-Hydroxy-5'-(4-tert-butyl-1-piperazinyl)benzoxazinorifamycin
- 143526-67-4
- [(4-tert-butylpiperazin-1-yl)-tetrahydroxy-methoxy-heptamethyl-trioxo-[?]yl] acetate
-
- Inchi: InChI=1S/C51H64N4O13/c1-24-14-13-15-25(2)49(63)53-40-44(61)36-35(39-47(40)67-34-23-31(22-32(57)38(34)52-39)54-17-19-55(20-18-54)50(8,9)10)37-46(29(6)43(36)60)68-51(11,48(37)62)65-21-16-33(64-12)26(3)45(66-30(7)56)28(5)42(59)27(4)41(24)58/h13-16,21-24,26-28,33,41-42,45,52,57-60H,17-20H2,1-12H3/b14-13+,21-16+,25-15-,53-40+/t24-,26+,27+,28+,33-,41-,42+,45+,51-/m0/s1
- Chiave InChI: URNORBBFFRWRLJ-ZASCUIBRSA-N
- Sorrisi: CC(O[C@@H]1[C@H](C)[C@@H](OC)C=CO[C@@]2(C(=O)C3=C(C(=C(C4C(=O)C(C5OC6=CC(N7CCN(C(C)(C)C)CC7)=CC(O)=C6NC=5C3=4)=NC(=O)C(C)=CC=C[C@H](C)[C@H](O)[C@@H](C)[C@@H](O)[C@H]1C)O)C)O2)C)=O |c:54,t:9,56,&1:3,4,6,12,53,55,57,59,61|
Proprietà calcolate
- Massa esatta: 940.446988
- Massa monoisotopica: 940.446988
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 68
- Conta legami ruotabili: 5
- Complessità: 2090
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 226
Proprietà sperimentali
- Densità: 1.359
- Punto di ebollizione: 1044.103°C at 760 mmHg
- Punto di infiammabilità: 585.252°C
- Indice di rifrazione: 1.63
Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI) Letteratura correlata
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
143526-67-4 (Rifamycin VIII,1',4-didehydro-1-deoxy-5'-[4-(1,1-dimethylethyl)-1-piperazinyl]-1,4-dihydro-3'-hydroxy-1-oxo-(9CI)) Prodotti correlati
- 1261914-10-6(3-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine)
- 1361674-98-7(5'-Fluoro-2'-methoxy-2,3,4-trichlorobiphenyl)
- 1895819-72-3(1-(7-Methoxyisoquinolin-1-yl)cyclopropane-1-carboxylic acid)
- 2172196-56-2(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylbenzoic acid)
- 2228793-08-4(methyl 5-(carbamimidoylmethyl)-2-hydroxybenzoate)
- 915920-03-5((5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol)
- 2098130-91-5(methyl 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetate)
- 2304833-67-6(tert-butyl 4-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylpiperidine-1-carboxylate)
- 1607265-42-8(2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one)
- 2679835-63-1(rac-tert-butyl N-(1R,2S)-2-(2-bromo-4-methylphenyl)cyclopropylcarbamate)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti
